Atropine Sulfate Exhibits Similar M3 Receptor Affinity but a 10x Shorter Half-Life Compared to Tiotropium
Atropine sulfate demonstrates a high affinity for the M3 muscarinic receptor with a pKi of 9.68 [1]. This is comparable to ipratropium (pKi 9.58) but significantly lower than the long-acting antagonist tiotropium (pKi 11.02). The key differentiator is its receptor residence time; the half-life of the atropine-M3 receptor complex is 3.5 hours, which is an order of magnitude shorter than tiotropium's 34.7 hours [1]. This defines atropine sulfate as a short-acting, reversible antagonist, making it ideal for acute interventions and protocols requiring rapid washout.
| Evidence Dimension | M3 Muscarinic Receptor Affinity and Half-Life |
|---|---|
| Target Compound Data | pKi = 9.68; Half-life = 3.5 h |
| Comparator Or Baseline | Ipratropium (pKi = 9.58; Half-life = 3.2 h); Tiotropium (pKi = 11.02; Half-life = 34.7 h) |
| Quantified Difference | Atropine's M3 receptor complex half-life is ~10x shorter than tiotropium's (3.5 h vs 34.7 h). |
| Conditions | Heterologous competition binding assays against [3H]N-methylscopolamine (NMS) on recombinant M3 receptors. |
Why This Matters
This data informs the selection of a short-acting tool compound for acute experimental studies versus a long-acting agent for sustained blockade.
- [1] Casarosa P, Kiechle T, Sieger P, Pieper M, Gantner F. The constitutive activity of the human muscarinic M3 receptor: Discriminating between inverse agonists and neutral antagonists. Table 1. Br J Pharmacol. 2010;160(3):538-548. (Adapted from Table 1 of PMC3085867). View Source
